molecular formula C12H7Cl2NO2 B6334858 6-(3,5-Dichlorophenyl)picolinic acid CAS No. 863704-29-4

6-(3,5-Dichlorophenyl)picolinic acid

Cat. No.: B6334858
CAS No.: 863704-29-4
M. Wt: 268.09 g/mol
InChI Key: GFUNWOQIZHCYOD-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)picolinic acid is a versatile chemical compound with the molecular formula C12H7Cl2NO2 It is characterized by the presence of a picolinic acid moiety substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)picolinic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3,5-Dichlorophenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins, which are involved in various cellular processes such as viral replication and cell homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-4-fluorophenyl)picolinic acid
  • 2-Pyridinecarboxylic acid, 6-(3,5-dichlorophenyl)-

Uniqueness

6-(3,5-Dichlorophenyl)picolinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Biological Activity

6-(3,5-Dichlorophenyl)picolinic acid (CAS No. 863704-29-4) is a compound that has garnered attention due to its significant biological activity, particularly in the context of herbicidal applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its picolinic acid backbone, substituted with a dichlorophenyl group. This structural feature is crucial for its biological activity, as it resembles natural auxins—plant hormones that regulate growth and development.

The biological activity of this compound primarily arises from its ability to mimic auxins, leading to herbicidal effects. Its mechanism involves:

  • Auxin Mimicry : The compound interacts with auxin receptors in plants, disrupting normal growth patterns and leading to herbicidal effects.
  • Cellular Effects : It influences various cellular processes such as gene expression and cell signaling pathways, particularly those involved in growth regulation .

Herbicidal Properties

Research has demonstrated that this compound exhibits potent herbicidal activity. It is effective against a range of weed species and has been compared favorably to other herbicides like picloram.

Herbicide Dosage (gha^-1) Effectiveness
This compound300Superior post-emergence activity
Picloram300Comparable effectiveness

This table illustrates the comparative effectiveness of this compound against established herbicides.

Toxicity Studies

In addition to its herbicidal properties, toxicity studies indicate that while the compound is effective against target weeds, it shows a relatively low toxicity profile towards non-target species such as corn and wheat, making it a promising candidate for selective herbicide development.

Case Studies

  • Field Trials : In field trials conducted on various crops, this compound demonstrated significant weed control without adversely affecting crop yield. The trials indicated a reduction in weed biomass by over 70% compared to untreated controls.
  • Laboratory Studies : Laboratory studies have shown that the compound can inhibit root elongation in several weed species at concentrations as low as 10 ppm. This finding supports its potential use as a pre-emergent herbicide .

Future Research Directions

Ongoing research aims to further elucidate the specific biochemical pathways influenced by this compound. Potential areas of exploration include:

  • Synergistic Effects : Investigating combinations with other herbicides to enhance efficacy.
  • Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with plant hormone pathways.
  • Environmental Impact Assessments : Evaluating long-term effects on soil health and non-target flora and fauna.

Properties

IUPAC Name

6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUNWOQIZHCYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-pyridine-2-carboxylic acid (500 mg, 2.47 mmol) was coupled to 3,5-dichloro-phenylboronic acid (473 mg, 2.47 mmol) acid using Method F to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two

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